molecular formula C12H12ClNO2 B13214084 3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one

3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B13214084
M. Wt: 237.68 g/mol
InChI Key: AGSBWKDBGRCHHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of chloro and methoxy substituted aromatic compounds, which are subjected to cyclization reactions to form the isoquinolinone core . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro or methoxy groups .

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-7-methoxy-5,8-dimethyl-1,2-dihydroisoquinolin-1-one include other isoquinolinone derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

3-chloro-7-methoxy-5,8-dimethyl-2H-isoquinolin-1-one

InChI

InChI=1S/C12H12ClNO2/c1-6-4-9(16-3)7(2)11-8(6)5-10(13)14-12(11)15/h4-5H,1-3H3,(H,14,15)

InChI Key

AGSBWKDBGRCHHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=C(NC2=O)Cl)C)OC

Origin of Product

United States

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